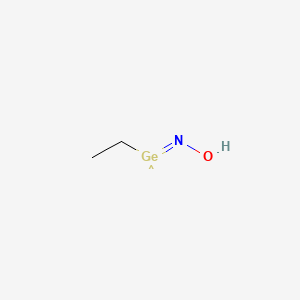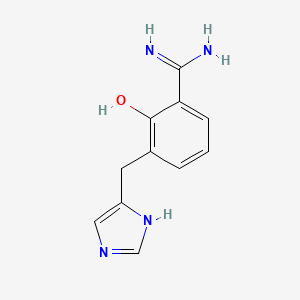
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate is a complex organic compound with a molecular formula of C30H20N4O4 and a molecular weight of 500.50400
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diazetidine-2,4-dione with p-phenylenemethylene-o-phenylene diisocyanate in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context and application.
相似化合物的比较
1,1'-Methylenebis(4-isocyanatobenzene)
Oxydipropanol
1,3-Diazetidine-2,4-dione
Uniqueness: 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate stands out due to its unique structure and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field.
属性
CAS 编号 |
94158-57-3 |
|---|---|
分子式 |
C30H16N4O4 |
分子量 |
496.5 g/mol |
IUPAC 名称 |
4-(7-isocyanato-14-oxapentacyclo[7.2.2.13,6.02,8.03,5]tetradeca-1(11),7,9,12-tetraen-6-yl)-5-(7-isocyanato-6-tetracyclo[7.2.2.02,8.03,5]trideca-1,3(5),6,8,10,12-hexaenyl)-2-oxa-4,5-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C30H16N4O4/c35-11-31-24-21-14-3-1-13(2-4-14)20(21)17-9-18(17)25(24)33-27-34(28(33)37-27)30-19-10-29(19,38-30)23-16-7-5-15(6-8-16)22(23)26(30)32-12-36/h1-8,19,23,27-28H,9-10H2 |
InChI 键 |
SDDJTVQSWJENKI-UHFFFAOYSA-N |
规范 SMILES |
C1C2C13C4C5=CC=C(C4=C(C2(O3)N6C7N(C6O7)C8=C(C9=C1C=CC(=C9C2=C8C2)C=C1)N=C=O)N=C=O)C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


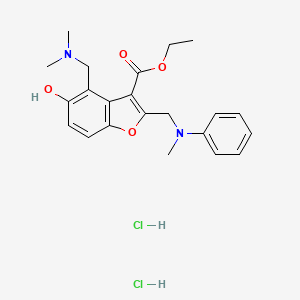

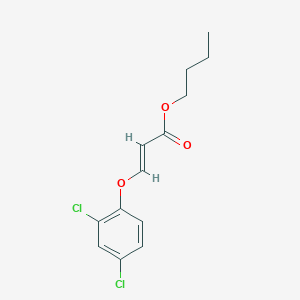
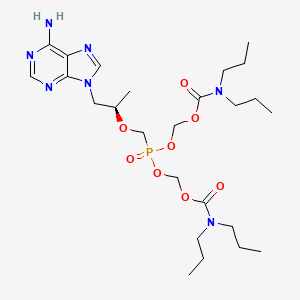
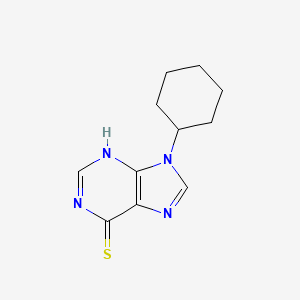

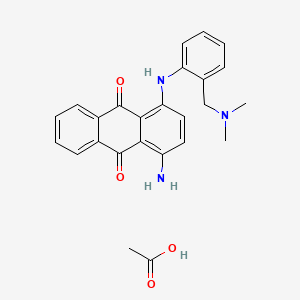
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
